molecular formula C12H17NO3 B12081487 2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid

2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid

Cat. No.: B12081487
M. Wt: 223.27 g/mol
InChI Key: UCIQZZZZJJKWEG-UHFFFAOYSA-N
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Description

2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid is a bicyclic heterocyclic compound featuring an oxazole ring fused to a (1r,4r)-configured 4-ethylcyclohexane moiety. The oxazole ring contributes aromaticity and hydrogen-bonding capabilities via its nitrogen and oxygen atoms, while the ethyl-substituted cyclohexyl group enhances lipophilicity and stereochemical complexity. This compound’s carboxylic acid group enables further functionalization, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-2-8-3-5-9(6-4-8)11-13-10(7-16-11)12(14)15/h7-9H,2-6H2,1H3,(H,14,15)

InChI Key

UCIQZZZZJJKWEG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=NC(=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethylcyclohexanone with an appropriate nitrile to form the oxazole ring. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group or the ethyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1r,4r)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or other functional groups within biological molecules.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Structure Key Features Properties/Applications
Target Compound Oxazole-4-carboxylic acid with (1r,4r)-4-ethylcyclohexyl substituent High stereochemical specificity; carboxylic acid for derivatization Potential drug scaffold; enhanced lipophilicity due to cyclohexyl group
2-(Nicotinamido)oxazole-4-carboxylic acid Oxazole coupled to nicotinamide (pyridine-3-carboxamide) Nicotinic acid-derived scaffold; amide linkage Used in synthesizing bioactive derivatives (e.g., antiviral or metabolic agents)
2-(Chloromethyl)oxazole-4-carboxylic acid Oxazole with chloromethyl side chain Reactive chloromethyl group for macrocyclization DNA-encoded library synthesis; combinatorial chemistry applications
2-Ethyl-1,3-oxazole-4-carboxylic acid Ethyl group directly attached to oxazole ring Simplified structure; no cyclohexyl moiety Lower molecular weight; CAS 75395-42-5; safety data available (UN GHS)
2-(1-Methoxyethyl)-oxazole-4-carboxylic acid Methoxyethyl substituent on oxazole Ether linkage improves solubility Limited safety data; catalogued as a life science reagent
Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate Cyclohexane with ester and ketone groups; cis-configuration Ester functionality for stability; ketone for further reactions Intermediate in stereoselective synthesis (CAS 1932027-43-4)

Physicochemical and Functional Comparisons

  • Reactivity : The chloromethyl derivative () is more reactive in cross-coupling reactions, whereas the carboxylic acid group in the target compound allows for amide or ester formation.
  • Stereochemical Impact : The (1r,4r) configuration imposes conformational rigidity, unlike the flexible methoxyethyl group in , which may affect binding specificity in biological targets.

Biological Activity

2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid is a unique compound belonging to the class of oxazole carboxylic acids. Its molecular formula is C12H17NO3C_{12}H_{17}NO_3, with a molecular weight of 223.27 g/mol. This compound features an oxazole ring, which is known for its biological significance, particularly in medicinal chemistry. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparison with similar compounds.

The structural characteristics of 2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid play a crucial role in its biological activity. The presence of the oxazole ring and the carboxylic acid group allows for various interactions within biological systems.

PropertyValue
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
IUPAC Name2-(4-ethylcyclohexyl)-1,3-oxazole-4-carboxylic acid
InChI KeyUCIQZZZZJJKWEG-UHFFFAOYSA-N
Canonical SMILESCCC1CCC(CC1)C2=NC(=CO2)C(=O)O

The biological activity of 2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The oxazole ring facilitates hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The carboxylic acid group may enhance binding affinity to active sites in proteins, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of oxazole carboxylic acids exhibit varying degrees of antimicrobial activity. For instance, a study on related compounds demonstrated that certain oxazole derivatives showed weak cytotoxicity against cancer cell lines with an IC50 value of 23 µg/mL . Additionally, these compounds displayed significant inhibition of biofilm formation in Staphylococcus aureus, suggesting potential applications in combating bacterial infections.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. The structural features allow it to fit into the active sites of enzymes, thereby blocking substrate access or altering the enzyme's conformation. This property is particularly valuable in drug development for diseases where enzyme regulation is critical.

Case Studies

  • Cytotoxicity Assessment : In a study evaluating various oxazole derivatives, 2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid was found to have moderate cytotoxic effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Biofilm Formation Inhibition : Another investigation focused on the anti-biofilm properties of related compounds found that certain oxazoles could inhibit biofilm formation by up to 79% at concentrations around 250 µg/mL . This finding underscores the potential for developing new treatments for persistent bacterial infections.

Comparison with Similar Compounds

When compared to other oxazole derivatives, such as 2-cyclopropyl-1,3-oxazole-4-carboxylic acid and 2-(2-aminopyridin-4-yl)oxazole-4-carboxylic acid, 2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acid stands out due to its unique ethylcyclohexyl substitution. This structural feature may impart distinct steric and electronic properties that influence its reactivity and interaction profiles.

CompoundCytotoxicity (IC50 µg/mL)Biofilm Inhibition (%) at 250 µg/mL
2-((1R,4R)-4-Ethylcyclohexyl)oxazole-4-carboxylic acidModerate (23)Up to 79%
2-Cyclopropyl-1,3-oxazole-4-carboxylic acidLowModerate (65%)
2-(2-Aminopyridin-4-yl)oxazole-4-carboxylic acidLowHigh (76%)

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